molecular formula C8H9ClO B1360048 4-Chloro-2-methylanisole CAS No. 3260-85-3

4-Chloro-2-methylanisole

Cat. No.: B1360048
CAS No.: 3260-85-3
M. Wt: 156.61 g/mol
InChI Key: VDYDAUQHTVCCBX-UHFFFAOYSA-N
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Description

4-Chloro-2-methylanisole is an organic compound with the molecular formula C8H9ClO. It is a derivative of anisole, where the methoxy group is substituted with a chlorine atom at the 4-position and a methyl group at the 2-position. This compound is known for its applications in various chemical reactions and industrial processes .

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using only outdoors or in a well-ventilated area .

Chemical Reactions Analysis

4-Chloro-2-methylanisole undergoes various types of chemical reactions, including:

Properties

IUPAC Name

4-chloro-1-methoxy-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO/c1-6-5-7(9)3-4-8(6)10-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYDAUQHTVCCBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041507
Record name 4-Chloro-2-methylanisole
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Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3260-85-3
Record name 4-Chloro-1-methoxy-2-methylbenzene
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Record name 4-Chloro-2-methylanisole
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Record name 3260-85-3
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Record name 4-Chloro-2-methylanisole
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Record name 4-chloro-2-methylanisole
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Record name 4-CHLORO-2-METHYLANISOLE
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Synthesis routes and methods

Procedure details

To a suspension of 2-methoxy-5-chlorobenzaldehyde (34.5 g, 0.202 mole) in bis-(2-hydroxyethyl)ether (225 ml) was added hydrazine hydrate (17.7 g, 0.353 mole) and the mixture heated on a 125° C. oil bath for 15 minutes. It was then cooled to 50° C. and powdered potassium hydroxide (15.5 g of 85%, 0.24 mole) added. The mixture was heated on a 165° C. oil bath for 30 minutes. After it had cooled to room temperature it was poured into water (600 ml) and the aqueous solution acidified by addition of 6N HCl. Carbon tetrachloride (4×100 ml) extractions of the acid solution, followed by washing the pooled extracts with brine (1×100 ml), drying (MgSO4) and concentration in vacuo gave a clear viscous oil which crystallized upon addition of a small volume of petroleum ether and chilling in an ice bath. The white crystals were filtered and dried in vacuo. Yield=24.7 g (78 %); m.p. 35°-37° C.
Quantity
34.5 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
Quantity
17.7 g
Type
reactant
Reaction Step Two
Quantity
15.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
600 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions that cell extracts were unable to dehalogenate 4-chloro-2-methylanisole. What does this suggest about the potential metabolic pathway of MCPA in these bacteria?

A: The inability of the bacterial extracts to dehalogenate this compound [, ] suggests that this compound is unlikely to be an intermediate in the primary MCPA degradation pathway utilized by Flavobacterium peregrinum and the Arthrobacter sp. This finding implies that these bacteria likely employ a different route to cleave the ether bond and remove the chlorine atom from MCPA. It also highlights the specificity of the dehalogenation enzymes present in these bacterial species.

Q2: Could this compound potentially be formed as a byproduct in other MCPA degradation pathways or by different microorganisms?

A2: While the research demonstrates that this compound is not an intermediate in the studied pathway, it's possible that other bacteria or alternative pathways could lead to its formation as a byproduct during MCPA degradation. Further investigation into diverse microbial communities and their metabolic capabilities is needed to fully understand the potential environmental fate of this compound in the context of MCPA degradation.

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